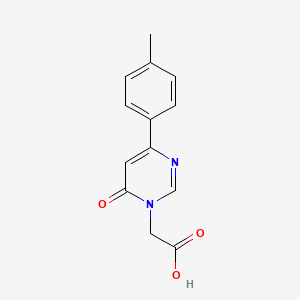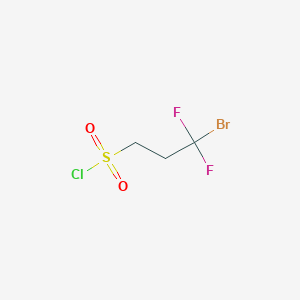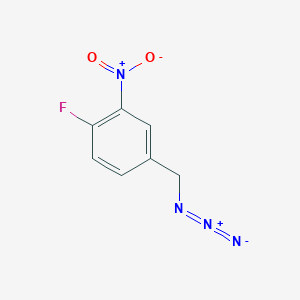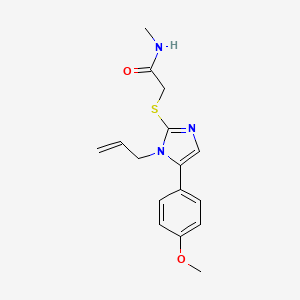
2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C13H12N2O3 and its molecular weight is 244.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Research on compounds structurally related to 2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid focuses on the synthesis and structural characterization of various heterocyclic compounds. For example, the synthesis of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids pyrimidin-2-ylamides aimed at subsequent microbiological investigation shows these compounds undergo specific reactions depending on their substituents, with one study detailing their antitubercular activity (Ukrainets, A. A. Tkach, L. A. Grinevich, A. Turov, & O. Bevz, 2009). Similarly, investigations into the reactions of pentaphenylantimony with polyfunctional heterocyclic carboxylic acids, including those related to pyrimidine structures, have led to the synthesis of compounds with distinct structural features, supported by X-ray diffraction analysis (Yu. O. Gubanova, V. Sharutin, O. Sharutina, & K. Petrova, 2020).
Biological Activities
The synthesis of pyrimidine-linked heterocyclic compounds and their evaluation for insecticidal and antibacterial potential represents another significant area of research. Such studies include the preparation of compounds via microwave irradiative cyclocondensation and their subsequent biological activity evaluation, indicating the versatility of pyrimidine derivatives in developing potential insecticidal and antimicrobial agents (P. P. Deohate & Kalpana A. Palaspagar, 2020). Additionally, the exploration of p-hydroxycinnamic acid derivatives for their interaction with bovine serum albumin through fluorescence and UV–vis spectral studies highlights the potential of pyrimidine compounds in biochemical and medicinal research (Fa-Yan Meng, Jin-Mei Zhu, Anran Zhao, Sheng-Rong Yu, & Cui-wu Lin, 2012).
Antitumor Potential
A novel series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, designed as potential nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis, demonstrates the antitumor activity of pyrimidine derivatives. Such compounds have shown micromolar to submicromolar antiproliferative potencies against various tumor cell lines, indicating their potential as multitargeted antifolate agents for cancer therapy (Yi Liu, Chuan-ben Zhang, Hongying Zhang, M. Li, Jiangsong Yuan, Yurui Zhang, Jiaqi Zhou, Huicai Guo, Lijuan Zhao, Yu-min Du, Lei Wang, & Leiming Ren, 2015).
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-2-4-10(5-3-9)11-6-12(16)15(8-14-11)7-13(17)18/h2-6,8H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEBNDUICPDFNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492930.png)



![N-{4-[(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2492937.png)
![4-methoxy-2-methyl-6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2492939.png)

![6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2492944.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2492947.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}furan-3-carboxamide](/img/structure/B2492948.png)
![Methyl 4-({[4-(morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2492949.png)
![3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2492950.png)

